Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate
CAS No.: 76823-94-4
Cat. No.: VC21104242
Molecular Formula: C9H15N5OS2
Molecular Weight: 273.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76823-94-4 |
|---|---|
| Molecular Formula | C9H15N5OS2 |
| Molecular Weight | 273.4 g/mol |
| IUPAC Name | methyl 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanimidate |
| Standard InChI | InChI=1S/C9H15N5OS2/c1-15-7(10)2-3-16-4-6-5-17-9(13-6)14-8(11)12/h5,10H,2-4H2,1H3,(H4,11,12,13,14) |
| Standard InChI Key | ZTEHTGMWGUKFNE-UHFFFAOYSA-N |
| SMILES | COC(=N)CCSCC1=CSC(=N1)N=C(N)N |
| Canonical SMILES | COC(=N)CCSCC1=CSC(=N1)N=C(N)N |
Introduction
Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate is a chemical compound with the molecular formula C9H15N5OS2. It is structurally related to compounds found in the synthesis and degradation pathways of pharmaceuticals, particularly those involving thiazole rings. This compound is notable for its potential reactivity and biological activity, which are influenced by its unique chemical structure.
Synthesis and Reactivity
The synthesis of Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate typically involves multi-step organic synthesis techniques. These methods can vary based on available reagents and desired yield. The compound's reactivity is influenced by its functional groups, particularly the thiazole ring, which is known for its role in various pharmacological applications.
Related Compounds
Several compounds share structural similarities with Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-((2-(Diaminomethyleneamino)thiazol-4-yl)methylthio)propanimidamide | C8H14N6S2 | Impurity in Famotidine synthesis; similar thiazole and propanimidamide functionalities |
| Famotidine Related Compound F | C8H14N6S2 | Structural similarity; studied for related biological activities |
| Famotidine Impurity G | C8H14N6S2 | Shares similar functional groups; relevant in pharmaceutical contexts |
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